molecular formula C13H17BFNO3 B7953889 N-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide

N-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide

Cat. No.: B7953889
M. Wt: 265.09 g/mol
InChI Key: UOLHESBCERQUFR-UHFFFAOYSA-N
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Description

N-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide is a chemical compound that belongs to the class of boronic acid derivatives. This compound features a fluorine atom on the benzene ring, a tetramethyl-1,3,2-dioxaborolan-2-yl group, and a formamide group, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Substitution Reaction:

  • Miyaura Borylation:

Industrial Production Methods:

  • Batch Process: The compound is typically produced in a batch process where the reagents are added sequentially under controlled conditions to ensure high purity and yield.

  • Continuous Flow Process: Some industrial setups may use a continuous flow process to enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the fluorine atom or other functional groups.

  • Substitution: Substitution reactions are common, where the boronic ester group can be replaced with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: A wide range of functionalized aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving boronic acid derivatives. Medicine: Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with various biological targets, such as enzymes and proteins. The fluorine atom enhances the compound's stability and reactivity, while the formamide group provides additional functional versatility.

Molecular Targets and Pathways Involved:

  • Enzymes: Boronic acids are known to inhibit certain enzymes, such as proteases and glycosidases.

  • Proteins: The compound can interact with specific protein targets, modulating their activity.

Comparison with Similar Compounds

  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide

  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide[_{{{CITATION{{{_3{Synthesis, Crystal Structure, and DFT Study of N-2-(4,4,5,5 ...

Uniqueness:

  • Fluorine Atom: The presence of the fluorine atom enhances the compound's stability and reactivity compared to similar compounds without fluorine.

  • Formamide Group: The formamide group provides additional functional versatility, making it more suitable for certain applications.

Properties

IUPAC Name

N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)10-7-9(15)5-6-11(10)16-8-17/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLHESBCERQUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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